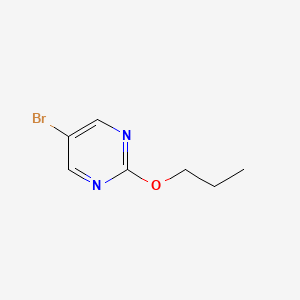

5-Bromo-2-propoxypyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-propoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSHLCWIQIJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633579 | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-64-6 | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Propoxypyrimidine

Exploration of Reaction Pathways in Pyrimidine (B1678525) Derivatization

The derivatization of 5-Bromo-2-propoxypyrimidine predominantly proceeds via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. mdpi.comnih.gov The generally accepted catalytic cycle for the Suzuki-Miyaura reaction of this compound with an organoboron reagent (R-B(OR')2) is initiated by the oxidative addition of the C-Br bond to a palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate.

The subsequent step is transmetalation , where the organic group (R) from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide ion. This process is typically facilitated by a base, which activates the boronic acid. The final step in the catalytic cycle is reductive elimination , where the two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com

Alternative reaction pathways, such as the Stille, Heck, and Sonogashira couplings, follow similar catalytic cycles involving oxidative addition, transmetalation (for Stille and Sonogashira), and reductive elimination or migratory insertion/beta-hydride elimination (for Heck). The specific pathway and the efficiency of the reaction are influenced by the choice of catalyst, ligands, base, and solvent. vu.nl

Influence of the Bromine Atom on Pyrimidine Reactivity and Selectivity

The bromine atom at the C5 position of the pyrimidine ring plays a crucial role in dictating the reactivity and selectivity of this compound in cross-coupling reactions. The carbon-bromine bond is the primary site of oxidative addition by the palladium catalyst. The strength of the C-X (X = halogen) bond is a key factor, with the reactivity order generally being C-I > C-Br > C-Cl. rsc.org The C-Br bond in this compound offers a good balance of reactivity and stability, making it an ideal substrate for a wide range of coupling partners.

The electronic properties of the pyrimidine ring, which is an electron-deficient heterocycle, are further influenced by the substituents. The propoxy group at the C2 position is an electron-donating group, which can modulate the electron density of the ring. However, the strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the bromine atom, renders the C5 position susceptible to oxidative addition.

In di- or poly-halogenated pyrimidines, the position of the halogen atoms can lead to selective reactions. For instance, in 5-bromo-2-iodopyrimidine (B48921), palladium-catalyzed cross-coupling reactions can be selectively performed at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. rsc.org This highlights the fine-tuning of reactivity that can be achieved based on the nature and position of the halogen substituents.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of palladium-catalyzed cross-coupling reactions involving this compound are complex and depend on several factors, including the concentration of the reactants, catalyst, ligand, and base, as well as the temperature and solvent. As previously mentioned, the oxidative addition of the C-Br bond to the Pd(0) complex is often the rate-determining step. The rate of this step is influenced by the electron density at the carbon atom and the steric hindrance around the reaction center.

Table 1: General Kinetic and Thermodynamic Parameters in Suzuki-Miyaura Cross-Coupling Reactions

| Parameter | Description | Factors Influencing the Parameter |

| Rate Constant (k) | A measure of the reaction rate. | Temperature, catalyst concentration, ligand structure, substrate electronics. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Nature of the C-Br bond, steric hindrance, ligand effects. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Bond energies of reactants and products. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Number of molecules of reactants and products, solvent effects. |

| Gibbs Free Energy (ΔG) | The overall spontaneity of the reaction. | ΔH and ΔS (ΔG = ΔH - TΔS). |

Transition State Analysis in Pyrimidine Coupling Reactions

Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states. mdpi.comnih.gov For the Suzuki-Miyaura coupling of a bromo-pyrimidine derivative, DFT calculations can model the key steps of the catalytic cycle.

The transition state for the oxidative addition step typically involves the approach of the palladium(0) complex to the C-Br bond. The geometry of this transition state is influenced by the ligands on the palladium and the steric and electronic properties of the pyrimidine substrate.

The transmetalation step involves a transition state where the organic group is transferred from the boron atom to the palladium center. The base plays a crucial role in this step, and its interaction with the boronic acid and the palladium complex can be modeled to understand its promotional effect.

Finally, the reductive elimination transition state involves the two organic groups coming into close proximity on the palladium center before forming the new C-C bond. The energy barrier for this step is sensitive to the steric bulk of the ligands and the coupling partners.

While specific DFT studies on this compound were not found, studies on similar systems, such as 2,5-dibromo-3-methylthiophene, have shown that the energy barriers for the different steps can be calculated to predict the most favorable reaction pathway. researchgate.net These computational analyses provide a molecular-level understanding of the factors controlling the efficiency and selectivity of the coupling reactions.

Table 2: Key Transition States in the Suzuki-Miyaura Reaction

| Reaction Step | Description of Transition State |

| Oxidative Addition | Three-centered transition state involving Pd, C, and Br. The C-Br bond is elongated and partially broken, while Pd-C and Pd-Br bonds are partially formed. |

| Transmetalation | A bridged transition state involving the palladium center, the bromide ligand, the boron atom, and the transferring organic group. The base is often involved in activating the boronic acid. |

| Reductive Elimination | A three-centered transition state where the two organic ligands on the palladium center are oriented cis to each other and begin to form a new C-C bond as the Pd-C bonds weaken. |

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Propoxypyrimidine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a means to investigate molecular properties at the electronic level. aps.org Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the behavior of molecules such as 5-bromo-2-propoxypyrimidine. tandfonline.comnih.govresearchgate.net DFT, in particular, has become a widely used tool due to its balance of computational cost and accuracy in predicting the electronic properties of molecules. aps.orgresearchgate.net

The electronic structure of a molecule governs its reactivity, and Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical interactions. libretexts.orgwikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions. libretexts.orgwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to have significant electron density on the pyrimidine (B1678525) ring, particularly on the nitrogen atoms and the propoxy group's oxygen atom, due to the presence of lone pairs. The bromine atom, being highly electronegative, will also influence the electron distribution. The LUMO, conversely, is likely to be distributed over the pyrimidine ring, with significant contributions from the carbon atoms, making these sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. Computational methods can precisely calculate these orbital energies and the resulting gap.

Interactive Table: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

Beyond FMO analysis, various reactivity descriptors derived from conceptual DFT can be calculated to provide a more quantitative picture of a molecule's reactivity. These descriptors help in identifying the specific atoms or regions within the molecule that are most likely to participate in chemical reactions.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites. For this compound, the Fukui functions would likely highlight the nitrogen atoms as potential sites for electrophilic attack and the carbon atoms of the pyrimidine ring, particularly those adjacent to the electronegative bromine and nitrogen atoms, as sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the propoxy group, and positive potential around the hydrogen atoms and potentially the bromine atom due to sigma-hole effects.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation and characterization of new compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative bromine, nitrogen, and oxygen atoms causing characteristic shifts in the signals of nearby protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an experimental IR spectrum. These calculated frequencies can be used to assign the various vibrational modes of the molecule, such as the C-H, C-N, C-O, and C-Br stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths can provide insights into the electronic structure and chromophores present in the molecule.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Interpretation |

| ¹H NMR | Multiple signals in the aromatic and aliphatic regions | Protons on the pyrimidine ring and the propoxy group will have distinct chemical shifts. |

| ¹³C NMR | Distinct signals for each carbon atom | The chemical shifts will be influenced by the attached atoms (N, O, Br). |

| IR | Characteristic peaks for C-N, C-O, and C-Br stretching | Helps in identifying the functional groups present in the molecule. |

| UV-Vis | Absorption maximum in the UV region | Indicates the energy required for electronic transitions within the molecule. |

Molecular Dynamics Simulations of Pyrimidine Derivatives and Their Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of molecules over time, including their interactions with other molecules and their environment. rsc.orgmdpi.comrsc.org For pyrimidine derivatives, MD simulations are crucial for understanding their behavior in biological systems, such as their interaction with proteins or DNA. mdpi.comaip.org These simulations can reveal information about binding modes, interaction energies, and the conformational changes that occur upon binding. rsc.orgmdpi.comrsc.org

Conformational Analysis and Energy Landscapes of this compound

The propoxy group in this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. By rotating the single bonds in the propoxy chain, different conformers can be generated. Quantum chemical calculations can then be used to determine the energy of each conformer, allowing for the construction of a potential energy surface or energy landscape. This landscape reveals the most stable (lowest energy) conformers and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's reactivity and its ability to interact with other molecules.

Computational Prediction of Chemical Properties Relevant to Reactivity

In addition to electronic structure and reactivity, computational methods can predict a range of chemical properties that are important for understanding and predicting the behavior of this compound in various applications. nih.govsciforum.netpeerj.com These properties, often referred to as physicochemical properties, are crucial in fields like drug discovery and materials science. iapchem.org

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Relevance |

| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |

| Polarizability | ~15 ų | Affects intermolecular forces and optical properties. |

| LogP (Octanol-Water Partition Coefficient) | ~2.8 | Indicates the lipophilicity of the molecule, important for bioavailability. |

| pKa | ~1.5 | Predicts the acidity of the molecule, relevant for its behavior in different pH environments. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Propoxypyrimidine Derivatives

Single-Crystal X-ray Diffraction Analysis of Pyrimidine (B1678525) Structures

For pyrimidine derivatives, scXRD analysis reveals the planar geometry of the pyrimidine ring and the specific conformation of its substituents. In the case of 5-Bromo-2-propoxypyrimidine, scXRD would precisely define the spatial orientation of the propoxy group relative to the pyrimidine core and confirm the positions of the bromine atom and the two nitrogen atoms within the ring.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidine Derivative

| Parameter | Value |

| Empirical formula | C₄H₂BrIN₂ |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 6.1410 (12) |

| b (Å) | 15.185 (3) |

| c (Å) | 6.8830 (14) |

| Volume (ų) | 641.9 (2) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 2.948 |

| Absorption coefficient (mm⁻¹) | 11.45 |

| F(000) | 504 |

| Note: Data is for the related compound 5-Bromo-2-iodopyrimidine (B48921) and serves as an illustrative example of typical crystallographic parameters. researchgate.net |

Hirschfeld Surface Analysis and Intermolecular Interactions in Crystalline States

Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of the forces that direct crystal packing. The analysis generates two-dimensional "fingerprint plots" that summarize the relative contributions of different types of intermolecular contacts. mdpi.com

For pyrimidine derivatives, Hirschfeld analyses have shown that H···H, C···H/H···C, and N···H/H···N contacts are typically the most significant contributors to crystal packing. mdpi.comnih.goviucr.org In this compound, the presence of the bromine atom introduces the possibility of halogen bonding (C-Br···N or C-Br···O) and other specific interactions like Br···H or Br···Br contacts. acs.orgrsc.org These interactions, driven by electrostatics and dispersion, can play a crucial role in the supramolecular assembly of the molecules in the solid state. acs.orgrsc.org

The analysis quantifies the percentage contribution of each interaction type to the total Hirschfeld surface. For example, in one study of a pyrimidine derivative, H···H interactions accounted for 51.6% of all contacts, while C···H and N···H interactions contributed 23.0% and 15.8%, respectively. nih.gov A similar analysis for this compound would elucidate the specific roles of hydrogen bonding, van der Waals forces, and potential halogen bonding in its crystal structure.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirschfeld Surface Analysis of a Pyrimidine Derivative

| Interaction Type | Contribution (%) |

| H···H | 35.3 |

| N···H / H···N | 40.1 |

| C···H / H···C | 9.5 |

| C···N / N···C | 9.0 |

| C···C | 3.0 |

| N···N | 3.1 |

| Note: Data is for the related compound 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and is representative of the type of data obtained from Hirschfeld analysis. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the two inequivalent protons on the pyrimidine ring and the seven protons of the propoxy group (CH₂, CH₂, CH₃). The ¹³C NMR spectrum would similarly display unique resonances for each of the seven carbon atoms in the molecule.

To unambiguously assign these signals and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the propoxy chain, COSY would show correlations between the CH₂-CH₂-CH₃ protons, confirming the structure of the alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connection between the propoxy substituent and the pyrimidine ring, for example, by showing a correlation between the oxygen-adjacent CH₂ protons of the propoxy group and the C2 carbon of the pyrimidine ring.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing materials that are insoluble or for studying phenomena unique to the solid state, such as polymorphism (the existence of multiple crystalline forms) and amorphous states. For pyrimidine derivatives, high-resolution ¹H and ¹⁵N ssNMR experiments have been used to study intermolecular hydrogen bonding and tautomeric forms within the crystal lattice. nih.gov This technique could be applied to this compound to probe its solid-state structure, identify different polymorphs, and understand the molecular mobility of the propoxy chain at different temperatures. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4/H6 | ¹H | ~8.6 | Singlet |

| -OCH₂- | ¹H | ~4.4 | Triplet |

| -CH₂- | ¹H | ~1.8 | Sextet |

| -CH₃ | ¹H | ~1.0 | Triplet |

| C4/C6 | ¹³C | ~158 | - |

| C2 | ¹³C | ~165 | - |

| C5 | ¹³C | ~110 | - |

| -OCH₂- | ¹³C | ~70 | - |

| -CH₂- | ¹³C | ~22 | - |

| -CH₃ | ¹³C | ~10 | - |

| Note: These are predicted values based on standard chemical shift ranges for pyrimidine and alkoxy groups. Actual experimental values may vary. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the mass of a molecule with extremely high precision. Unlike standard mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which is accurate enough to determine the elemental composition of a compound. mdpi.com

For this compound (C₇H₉BrN₂O), HRMS would provide an experimental mass that can be matched to its calculated theoretical mass. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum, further confirming the presence of a single bromine atom in the molecule. This precise mass measurement provides unequivocal confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉BrN₂O |

| Calculated Mass [M+H]⁺ (⁷⁹Br) | 217.0026 |

| Calculated Mass [M+H]⁺ (⁸¹Br) | 219.0005 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netuha.fr These two techniques are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the spectra would exhibit characteristic bands corresponding to:

Pyrimidine Ring Vibrations: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=N and C=C ring stretching modes are found in the 1400-1600 cm⁻¹ region. nih.gov Ring breathing modes can be observed near 1000 cm⁻¹. niscair.res.in

Propoxy Group Vibrations: Aliphatic C-H stretching of the methyl and methylene (B1212753) groups would be present in the 2850-3000 cm⁻¹ range. A strong C-O-C (ether) stretching band is expected around 1250 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. niscair.res.in

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of each vibrational band can be achieved, providing a comprehensive vibrational characterization of the molecule. researchgate.netnih.gov

Table 5: Selected Characteristic Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR / Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR / Raman | 2850 - 3000 |

| C=N / C=C Ring Stretch | FT-IR / Raman | 1400 - 1600 |

| C-O-C Ether Stretch | FT-IR | 1200 - 1280 |

| Ring Breathing Mode | Raman | ~1010 |

| C-Br Stretch | FT-IR / Raman | 500 - 600 |

| Note: These are typical frequency ranges for the specified functional groups found in related molecules. niscair.res.in |

Applications of 5 Bromo 2 Propoxypyrimidine in Medicinal Chemistry and Drug Discovery Research

Role as a Key Synthetic Intermediate in Pharmaceutical Development

5-Bromo-2-propoxypyrimidine is a highly valued intermediate in the synthesis of complex bioactive molecules, particularly in the pharmaceutical industry. nbinno.com The presence of the bromine atom on the pyrimidine (B1678525) ring offers a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl or heteroaryl groups. nih.gov This versatility is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies.

The pyrimidine core itself is a privileged scaffold in drug design, and functionalized pyrimidines like this compound serve as essential building blocks for creating new therapeutic agents. nih.govresearchgate.net Its chemical structure facilitates precise modifications, making it an indispensable tool for medicinal chemists aiming to develop novel drugs, including potent antiviral and anticancer agents. nbinno.com The compound is frequently employed in nucleophilic aromatic substitution (SNAr) reactions, where the propoxy group can be replaced or the bromine atom can be targeted to construct more elaborate molecular architectures. nih.gov This reactivity makes it a key component in the synthesis of a wide range of pharmaceutical goods, including various enzyme inhibitors and receptor modulators. medchemexpress.com

Design and Synthesis of Novel Pyrimidine-Based Therapeutic Agents

The structural framework of this compound is instrumental in the design and synthesis of new generations of pyrimidine-based drugs. Its derivatives have been explored for a multitude of therapeutic applications, demonstrating the scaffold's broad biological potential.

The pyrimidine ring is a common feature in molecules designed to interact with enzyme active sites. By using this compound as a starting material, researchers can synthesize potent and selective inhibitors for various clinically relevant enzymes.

Thymidylate Synthase (TS) Inhibitors: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgfrontiersin.org Inhibition of TS leads to depletion of dTMP, which disrupts DNA replication and induces cell death, making it a well-validated target for cancer chemotherapy. wikipedia.orgresearchgate.net The anticancer drug 5-fluorouracil (5-FU) functions primarily by inhibiting TS. frontiersin.orgresearchgate.net The 5-bromo substituent in pyrimidine derivatives can mimic the natural substrate, and studies have shown that thymidylate synthetase can catalyze the dehalogenation of compounds like 5-bromo-2'-deoxyuridylate (BrdUMP), providing direct evidence of nucleophilic catalysis and the formation of intermediates that inhibit the enzyme. nih.gov This mechanism highlights the potential for developing novel anticancer agents from 5-bromo-pyrimidine scaffolds. nih.gov

α-Glucosidase Inhibitors: α-Glucosidase is an intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com While current inhibitors like acarbose can cause gastrointestinal side effects, research into new inhibitors from natural and synthetic sources is ongoing. nih.govnih.gov Derivatives based on brominated heterocyclic scaffolds have shown significant α-glucosidase inhibitory activity. nih.govresearchgate.net For example, various synthesized 5-bromo-indazole derivatives demonstrated potent inhibition, with some compounds showing IC50 values significantly lower than the standard drug, acarbose. researchgate.net

Urease Inhibitors: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, which is associated with peptic ulcers. nih.gov Inhibition of urease is therefore a valuable therapeutic target. Studies have shown that various heterocyclic compounds, including those with a brominated core, can act as effective urease inhibitors. nih.gov For instance, a series of 5-bromo-2-aryl benzimidazole derivatives were screened and found to have potent urease inhibitory activity, with several compounds being more potent than the standard inhibitor, thiourea. nih.gov

| Derivative Class | Target Enzyme | Key Findings | IC50 Range (µM) |

| 5-Bromo-indazole derivatives | α-Glucosidase | Showed significant to moderate inhibition. researchgate.net | 0.42 - 51.51 |

| 5-Bromo-2-aryl benzimidazoles | Urease | Several derivatives were more potent than the standard thiourea. nih.gov | 8.15 - 354.67 |

| Marine bromophenols | α-Glucosidase | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether is a potent competitive inhibitor. nih.gov | ~0.098 |

The sigma-1 (σ1) receptor is a unique transmembrane protein that functions as a molecular chaperone and has been implicated in a variety of neurological conditions, including neuropathic pain. nih.gov Consequently, σ1 receptor antagonists are being actively investigated as a new class of drugs for pain management. nih.govresearchgate.net

Research has focused on the discovery and synthesis of novel pyrimidine-based compounds as potent and selective σ1 receptor antagonists. researchgate.net In these studies, the pyrimidine scaffold is crucial for activity, and modifications based on a pharmacophoric model have led to the development of highly effective ligands. researchgate.net For example, a series of pyrimidine derivatives were synthesized and evaluated, leading to the identification of a compound with a high binding affinity for the σ1 receptor (Ki = 1.06 nM) and excellent selectivity over the σ2 receptor (1344-fold). researchgate.net This lead compound demonstrated significant antinociceptive effects in animal models of neuropathic pain without causing motor impairment, suggesting its potential as a novel therapeutic agent. researchgate.net

| Compound Example | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) | Therapeutic Potential |

| 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine | Sigma-1 (σ1) | 1.06 nM researchgate.net | 1344-fold researchgate.net | Neuropathic Pain researchgate.net |

Chronic inflammation is a contributing factor to many diseases, and pyrimidine derivatives have shown considerable promise as anti-inflammatory agents. gsconlinepress.comnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govsemanticscholar.org

Researchers have synthesized novel series of pyrimidine derivatives and evaluated their anti-inflammatory and COX inhibitory activities. semanticscholar.org Certain pyrimidine compounds have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In addition to enzyme inhibition, some pyrimidine derivatives exhibit antioxidant properties by reducing levels of reactive oxygen species (ROS), further contributing to their anti-inflammatory profile. nih.gov The combination of a pyrimidine scaffold with other moieties, such as pyridine, has been shown to yield selective COX-2 inhibitors. gsconlinepress.com

The pyrimidine scaffold is a core component of many compounds with a broad spectrum of antimicrobial and antifungal activities. researchgate.net The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. gsconlinepress.com

Scientists have synthesized various pyrimidine derivatives and tested their efficacy against different bacterial and fungal species. researchgate.netgsconlinepress.com For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against fungi such as Fusarium oxysporum and Saccharomyces cerevisiae, showing MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov Other studies have synthesized new 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives and evaluated their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. researchgate.net Furthermore, synthetic amides like 2-bromo-N-phenylacetamide have shown potent fungicidal effects against fluconazole-resistant Candida species, with an MIC of 32 µg/mL for the majority of strains tested. researchgate.net

| Derivative Class | Pathogen(s) | Activity | MIC Range |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | F. oxysporum, S. sclerotiorum, S. cerevisiae | Antifungal nih.gov | 0.3 - 5.0 mg/mL |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | Fungicidal researchgate.net | 32 µg/mL |

| 3,4-dihydrothieno[2,3-d]pyrimidines | P. aeruginosa | Antibacterial gsconlinepress.com | Significant activity reported |

The development of anticancer drugs is a major focus of medicinal chemistry, and pyrimidine derivatives are central to this effort. nih.govmdpi.commdpi.com The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it an ideal scaffold for creating antimetabolites that interfere with nucleic acid synthesis. gsconlinepress.commdpi.com

A key analogue in this field is 5-bromodeoxyuridine (BrdU), a thymidine (B127349) analogue that can be incorporated into DNA during replication. The presence of the bulky bromine atom instead of a methyl group can disrupt DNA structure and function, leading to cell death. This mechanism of DNA synthesis modulation is a cornerstone of some cancer therapies.

Building on this principle, researchers design and synthesize novel 5-bromo-pyrimidine derivatives as potential anticancer agents. nih.govmdpi.com For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro activity against various cancer cell lines. nih.govmdpi.com Several of these compounds exhibited broad-spectrum antitumor potency, with the most active compound showing IC50 values in the low micromolar range (2.357–3.012 μM) against HepG2, A549, and Skov-3 cell lines, proving to be significantly more potent than the established anticancer drug Sunitinib in the same assays. nih.govmdpi.com These findings underscore the potential of the 5-bromo-pyrimidine scaffold in developing next-generation anticancer therapeutics that modulate DNA synthesis and other critical cellular pathways. nbinno.comrsc.org

| Compound | Cancer Cell Line | IC50 (µM) | Comparison |

| 23p (a 5-bromo-7-azaindolin-2-one derivative) | HepG2 | 2.357 nih.gov | More potent than Sunitinib (IC50: 31.594 µM) |

| A549 | 2.536 nih.gov | More potent than Sunitinib (IC50: 29.257 µM) | |

| Skov-3 | 3.012 nih.gov | More potent than Sunitinib (IC50: 49.036 µM) | |

| 23c (a 5-bromo-7-azaindolin-2-one derivative) | A549 | 3.103 nih.gov | 9.4-fold more potent than Sunitinib |

| 23d (a 5-bromo-7-azaindolin-2-one derivative) | Skov-3 | 3.721 nih.gov | 8.6-fold more potent than Sunitinib |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The bromine atom at the 5-position of the pyrimidine ring plays a significant role in the biological activity of these analogues. Halogenated nucleosides, including those with bromine at the C5 position, have demonstrated interesting synthetic and biological properties. The presence of bromine can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction between the halogen atom and a Lewis basic site on the protein. This interaction can contribute to the potency and selectivity of the inhibitor. Furthermore, the 5-bromo substituent can influence the electronic properties of the pyrimidine ring, which in turn can affect its reactivity and interaction with target enzymes. In some kinase inhibitors, the incorporation of a bromide at the 5-position of the pyrimidine core has been shown to yield compounds with potent inhibitory activity.

A hypothetical SAR study on a series of 5-Bromo-2-alkoxypyrimidine analogues targeting a specific kinase could yield data as presented in the interactive table below. Such a study would typically involve synthesizing a library of compounds with variations at the 2-position and evaluating their inhibitory activity.

| Compound | R Group (at C2-position) | Kinase Inhibitory Activity (IC50, nM) | Notes |

|---|---|---|---|

| 1 | -O-CH2CH2CH3 (propoxy) | 50 | Lead compound |

| 2 | -O-CH3 (methoxy) | 150 | Shorter alkyl chain decreases activity |

| 3 | -O-CH(CH3)2 (isopropoxy) | 45 | Branched alkyl chain slightly improves activity |

| 4 | -O-CH2CH2CH2CH3 (butoxy) | 80 | Longer alkyl chain decreases activity |

| 5 | -O-Ph (phenoxy) | 200 | Bulky aromatic group reduces activity |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that a branched alkyl chain of a certain size at the 2-position is optimal for activity, while both shorter and longer linear chains, as well as bulky aromatic groups, are less favorable. This information is invaluable for guiding the next round of synthesis and optimization.

Molecular Docking and Ligand-Protein Interaction Analysis in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a this compound analogue, will bind to the active site of a target protein, typically an enzyme like a kinase. The pyrimidine scaffold is a well-established ATP isostere, meaning it can mimic the adenine ring of ATP and bind to the ATP-binding site of kinases.

The ATP-binding site of kinases is a narrow, hydrophobic pocket located between the N- and C-terminal lobes of the kinase domain. The hinge region, which connects these two lobes, typically contains a hydrogen bond donor and two acceptors from the protein backbone. Pyrimidine-based inhibitors often form crucial hydrogen bonds with this hinge region, mimicking the interactions of the adenine ring of ATP.

For a this compound analogue, molecular docking studies would aim to elucidate the following key interactions:

Hinge Region Interactions: The nitrogen atoms of the pyrimidine ring are expected to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

Hydrophobic Interactions: The propoxy group at the C2 position would likely extend into a hydrophobic pocket within the ATP-binding site, forming van der Waals interactions with nonpolar amino acid residues. The size and shape of this pocket would dictate the optimal size and conformation of the alkoxy substituent.

Halogen Bonding: The bromine atom at the C5 position can form a halogen bond with a Lewis basic atom (such as an oxygen or nitrogen) on a nearby amino acid residue or a backbone carbonyl group. This can significantly contribute to the binding affinity and selectivity of the inhibitor.

The results of a molecular docking study can be visualized to understand the precise orientation of the ligand in the active site and the specific amino acid residues involved in the interaction. This information is critical for rationalizing the observed SAR and for designing new analogues with improved binding affinity.

| Ligand Moiety | Potential Interacting Protein Residue(s) | Type of Interaction | Predicted Contribution to Binding |

|---|---|---|---|

| Pyrimidine N1 | Hinge Region Amide NH | Hydrogen Bond | High |

| Pyrimidine N3 | Hinge Region Carbonyl C=O | Hydrogen Bond | Moderate |

| C2-Propoxy Group | Hydrophobic Pocket Residues (e.g., Val, Leu, Ile) | van der Waals, Hydrophobic | High |

| C5-Bromo Group | Lewis Basic Residue (e.g., Asp, Glu, Gln) | Halogen Bond | Moderate to High |

This table presents a generalized summary of potential interactions based on the known binding modes of pyrimidine-based kinase inhibitors.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME) for Drug Candidate Selection

The success of a drug candidate depends not only on its potency and selectivity but also on its pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a compound. These predictions are invaluable in the early stages of drug discovery for prioritizing compounds with favorable drug-like properties and identifying potential liabilities that may lead to failure in later stages of development.

For this compound and its analogues, several key ADME parameters would be predicted:

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important. The extent of plasma protein binding can influence the free concentration of the drug available to exert its therapeutic effect.

Metabolism: In silico models can predict the potential sites of metabolism by cytochrome P450 (CYP) enzymes. The propoxy group and the pyrimidine ring itself could be potential sites of metabolic modification.

Excretion: Predictions of renal clearance and potential for active transport can help in understanding the elimination pathways of the compound.

Toxicity: In silico models can also flag potential toxicities, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).

The table below provides an example of a predicted ADME profile for a hypothetical this compound analogue.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate | Acceptable passive diffusion across the intestinal barrier |

| Plasma Protein Binding | High | May have a longer half-life, but lower free drug concentration |

| CYP450 Inhibition (e.g., CYP3A4) | Low | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

| Hepatotoxicity | Low Probability | Low risk of liver injury |

This table presents hypothetical data for illustrative purposes.

These in silico predictions help in the selection of candidates with a balanced profile of potency and drug-like properties for further preclinical development.

Rational Drug Design Methodologies Utilizing Pyrimidine Scaffolds

Rational drug design involves the design of new drug molecules based on a detailed understanding of the biological target and the mechanism of its interaction with ligands. The pyrimidine scaffold is a highly versatile platform for rational drug design, particularly for the development of kinase inhibitors. The general strategy involves using the pyrimidine core to anchor the molecule in the ATP-binding site through hydrogen bonding with the hinge region, while substituents at other positions are designed to interact with specific sub-pockets to enhance potency and selectivity.

The design of novel inhibitors based on the this compound scaffold would follow several key principles:

Scaffold Hopping and Bioisosteric Replacement: The pyrimidine ring itself can be considered a bioisostere of the purine ring of ATP. Further modifications can involve replacing the propoxy group with other bioisosteric groups to fine-tune physicochemical properties and metabolic stability. For example, replacing an ether linkage with a more stable functional group can prevent metabolic cleavage.

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein in complex with a ligand is available, SBDD can be employed to design new analogues that make more optimal interactions with the active site. For instance, if a nearby pocket is unoccupied, a substituent can be added to the pyrimidine ring to fill this pocket and increase binding affinity.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The this compound moiety could itself be considered a fragment that binds to the hinge region, which can then be elaborated with other fragments that bind to adjacent sites.

A rational design cycle for developing a kinase inhibitor from a this compound lead might involve the following steps:

Initial Hit Identification: this compound is identified as a hit from a screening campaign.

SAR Exploration: A library of analogues is synthesized by modifying the propoxy group and adding substituents at other positions of the pyrimidine ring to establish initial SAR.

Molecular Modeling: Docking studies are performed to understand the binding mode of the most potent analogues and to rationalize the observed SAR.

Structure-Based Design: Based on the docking poses, new analogues are designed to make additional favorable interactions with the active site. For example, a substituent might be added to the 5-position to interact with a specific amino acid residue.

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested for their biological activity.

ADME Profiling: The most promising compounds are subjected to in silico and in vitro ADME profiling to assess their drug-like properties.

Lead Optimization: The cycle of design, synthesis, and testing is repeated to optimize the lead compound for potency, selectivity, and pharmacokinetic properties.

Through these rational drug design methodologies, the this compound scaffold can be effectively utilized to develop novel and potent drug candidates for a variety of therapeutic targets.

Patent Landscape and Intellectual Property Analysis of 5 Bromo 2 Propoxypyrimidine Technology

Analysis of Global Trends in Patented Pyrimidine (B1678525) Derivatives in Pharmaceutical and Agrochemical Industries

Pyrimidine-based structures are foundational in the development of a wide range of commercially significant molecules, leading to a dynamic and competitive patent landscape. nih.govtandfonline.comnih.govgsconlinepress.comnih.gov In the pharmaceutical sector, these derivatives are integral to numerous drug discovery programs due to their ability to interact with various biological targets. nih.govnih.gov This has resulted in a substantial number of patents for pyrimidine-containing compounds targeting diseases such as cancer, viral infections, and bacterial infections. nih.govnih.govnih.gov

In the agrochemical industry, pyrimidine derivatives are key components in the creation of novel pesticides, including fungicides and herbicides. google.comgoogle.comwipo.int The patenting trends in this sector reflect a continuous effort to develop more effective and environmentally safer crop protection solutions. The expiration of patents for key agrochemical molecules often opens up the market for generic manufacturers, highlighting the importance of a robust patent portfolio. global-agriculture.comagropages.com

Recent patent activity shows a consistent focus on novel pyrimidine scaffolds with improved efficacy and safety profiles. An analysis of patent literature from recent years indicates that pyrimidine-based anticancer agents are a major area of focus for researchers globally. nih.gov For instance, between 2009 and 2014, 59 patents were published on pyrimidine-based anticancer agents, with 32 of those published from 2012 onwards, indicating a growing interest in this area. nih.gov

| Industry | Primary Applications | Key Research Areas Covered by Patents | Example Patent Focus |

|---|---|---|---|

| Pharmaceutical | Anticancer, Antiviral, Antibacterial, Anti-inflammatory | Kinase inhibitors (e.g., EGFR, Bcr/Abl), Nucleoside analogs, Anti-infective agents | Inhibitors of Anaplastic Lymphoma Kinase (ALK) for anti-tumor medicaments. google.com |

| Agrochemical | Fungicides, Herbicides, Insecticides | Control of harmful microorganisms, Plant growth regulators, Pest control | Control of ectoparasites in and on warm-blooded animals. wipo.int |

Review of Proprietary Synthetic Routes and Industrial Processes for Bromo-Pyrimidines

The synthesis of bromo-pyrimidines is a critical step in the production of many active pharmaceutical ingredients and agrochemicals. Consequently, numerous proprietary methods and industrial processes have been developed and patented to ensure efficient, safe, and cost-effective manufacturing. These patents often cover specific reagents, catalysts, reaction conditions, or multi-step synthetic pathways that provide a competitive advantage.

Patented routes for the synthesis of bromo-pyrimidines often start from readily available precursors like 2-hydroxypyrimidine or 5-bromo-2,4-dichloropyrimidine. google.comnih.gov For example, a one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been patented that simplifies the production process and significantly improves efficiency and the utilization of bromine. google.compatsnap.com Another patented process describes the preparation of 5-bromopyrimidine (B23866) through the high-temperature reaction of formamide with a 4-halo-5-hydroxy-2(5H)-furanone. google.com

Innovations in synthetic methodology often focus on improving yield, purity, and safety while reducing environmental impact. For instance, a patented method for synthesizing 5-bromo-2-fluoropyrimidine uses 2-hydroxypyrimidine as a raw material, achieving a high yield of over 91%. google.com The use of palladium-catalyzed cross-coupling reactions has also been highlighted in patents as a versatile and high-yield method for preparing pyrimidine-containing compounds, offering advantages like speed and ease of synthesis. googleapis.com

| Target Compound | Key Features of Patented Process | Reference Patent/Source |

|---|---|---|

| 5-Bromopyrimidine | High-temperature reaction of formamide with a 4-halo-5-hydroxy-2(5H)-furanone. google.com | EP0029282A1 google.com |

| 5-Bromo-2-fluoropyrimidine | Starts with 2-hydroxypyrimidine salt, involves bromination and subsequent fluorination, yielding over 91%. google.com | CN104447570A google.com |

| 5-Bromopyrimidine | Bromination of a hydrogen halide addition salt of pyrimidine in an inert organic solvent at elevated temperatures. googleapis.com | US Patent 3,956,301 googleapis.com |

| 5-Bromo-2-chloropyrimidine | One-step synthesis from 2-hydroxypyrimidine, greatly simplifying the process and improving bromine utilization. google.compatsnap.com | CN114591250A google.com |

Intellectual Property Strategies and Patenting in Pyrimidine-Based Drug Discovery

Intellectual property (IP), particularly patents, forms the cornerstone of strategy in the pharmaceutical industry, allowing companies to protect their investments in research and development. youtube.com For pyrimidine-based drug discovery, a multi-faceted IP strategy is crucial. This typically begins with filing a "composition of matter" patent, which provides the broadest protection for a novel chemical entity. youtube.com

A robust patent strategy often involves several layers of protection:

Composition of Matter Patents: These patents claim the novel pyrimidine derivative itself. They are the most valuable type of patent as they prevent others from making, using, or selling the compound for any purpose. youtube.com

Method of Use Patents: These patents cover the use of the compound to treat a specific disease or condition. This can provide an additional layer of protection, even if the composition of matter patent is challenged.

Process Patents: These protect a specific, novel method of synthesizing the compound. youtube.com An efficient and proprietary synthetic route can be a significant commercial advantage. google.comgoogleapis.com

Formulation Patents: As a drug product is developed, patents can be filed on specific formulations that might, for example, improve bioavailability, stability, or patient compliance. This can extend the intellectual property protection for a drug even after the primary compound patent has expired. pharmtech.com

Companies also employ strategies to extend the life of their patent portfolios. This can include patenting metabolites, prodrugs, or specific stereoisomers of the active compound. google.com By building a "patent thicket" around a successful drug, companies can create a significant barrier to entry for generic competitors. The ultimate goal is to secure a period of market exclusivity, allowing the innovator to recoup R&D costs and fund future research. youtube.compharmtech.com

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-propoxypyrimidine?

The synthesis typically involves nucleophilic substitution at the 2-position of a pyrimidine ring. For example, substituting a leaving group (e.g., chlorine) in 5-bromo-2-chloropyrimidine with propoxy groups via alkoxylation. Reaction conditions (temperature, solvent, catalyst) must be optimized to ensure regioselectivity and minimize side reactions. Evidence from bromo-chloro pyrimidine analogs suggests using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Purity validation via HPLC (>97%) is critical post-synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): To confirm substitution patterns and propoxy group integration. For example, the methoxy group in 5-bromo-2-methoxypyrimidine shows distinct singlet peaks in ¹H NMR .

- Mass Spectrometry (MS): To verify molecular weight (e.g., molecular ion peaks matching C₇H₉BrN₂O).

- Elemental Analysis: To validate empirical formulas (e.g., C₆H₇BrN₂O₂ in a related dimethoxy analog ).

Q. How should researchers handle this compound safely in the lab?

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential acute toxicity .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Store in sealed containers under dry, cool conditions (RT recommended for analogs ).

Advanced Research Questions

Q. How can regioselectivity challenges in bromopyrimidine functionalization be addressed?

Regioselectivity in pyrimidine derivatives often depends on electronic and steric factors. For instance, X-ray crystallography of 5-bromo-N-methylpyrimidin-2-amine revealed precise bond angles influencing reactivity at the 2-position . Computational modeling (DFT) or directing groups (e.g., amino substituents) can guide substitution patterns .

Q. What strategies are effective for resolving structural ambiguities in bromopyrimidine derivatives?

Q. How is this compound utilized in medicinal chemistry research?

Bromopyrimidines serve as intermediates in kinase inhibitor development. For example:

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the 5-bromo position .

- Biological Screening: Assess interactions with target proteins (e.g., using fluorescence polarization assays ).

Q. What are the stability considerations for this compound under varying conditions?

- Thermal Stability: Decomposition temperatures can be inferred from analogs (e.g., bp 195°C for 5-bromo-2-methoxypyridine ).

- Photostability: Protect from light to prevent radical bromine elimination, as seen in related brominated heterocycles .

Methodological Challenges & Data Analysis

Q. How to address contradictions in reactivity data for bromopyrimidines?

Discrepancies may arise from solvent effects or trace impurities. For example:

- Reproducibility Checks: Compare results across solvents (e.g., DMF vs. THF) using standardized protocols .

- Purity Reassessment: Use HPLC to detect impurities >3% that might alter reactivity .

Q. What advanced analytical methods validate the purity of this compound?

Q. How to design experiments for studying the hydrolytic degradation of this compound?

- pH-Dependent Studies: Expose the compound to buffers (pH 1–13) and monitor degradation via LC-MS.

- Kinetic Analysis: Calculate half-lives using first-order models, as applied to bromoflavone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.